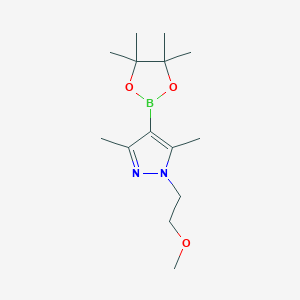
Ethyl 2-(4-cyanotriazol-1-yl)-3-(dimethylamino)prop-2-enoate
Vue d'ensemble
Description
Ethyl 2-(4-cyanotriazol-1-yl)-3-(dimethylamino)prop-2-enoate, also known by its chemical abbreviation ‘ethyl CDAP’ or ‘EC’, is a chemical compound with potential applications in various fields of research and industry. It has a CAS Number of 1154030-73-5 and a linear formula of C10H13N5O2 .
Molecular Structure Analysis
The IUPAC name of this compound is ethyl (Z)-2-(4-cyano-1H-1,2,3-triazol-1-yl)-3-(dimethylamino)acrylate . The InChI code is 1S/C10H13N5O2/c1-4-17-10(16)9(7-14(2)3)15-6-8(5-11)12-13-15/h6-7H,4H2,1-3H3/b9-7- .Physical And Chemical Properties Analysis
The molecular weight of this compound is 235.25 g/mol . It is a solid substance .Applications De Recherche Scientifique
Organic Synthesis
In the realm of organic chemistry, this compound serves as a versatile building block for the synthesis of various heterocyclic compounds. For instance, it can undergo Rh(III)-catalyzed C–H functionalization with 1-alkynylcyclobutanols. This process facilitates a [4+1] annulation, which is a novel pathway to prepare diverse 1H-indazoles . These indazoles are significant due to their pharmacological properties, including anti-inflammatory and anticancer activities.
Medicinal Chemistry
The compound’s utility in medicinal chemistry is linked to its role in synthesizing indazoles, which are crucial in drug development. Indazoles act as core structures for many drugs that target a range of diseases. The ability to synthesize these structures efficiently allows for the rapid generation of libraries of compounds for drug screening and optimization .
Agriculture
In agricultural research, the compound’s derivatives could be explored for their potential as growth regulators or pesticides. The structural similarity to triazole-based fungicides suggests possible applications in protecting crops from fungal pathogens .
Biochemistry
In biochemistry, the compound’s role in synthesizing indazoles is of interest due to the biological significance of these molecules. Indazoles are found in many natural products and can influence various biochemical pathways. Studying these pathways can provide insights into cellular processes and lead to the discovery of new therapeutic targets .
Pharmacology
The pharmacological applications are closely tied to the compound’s medicinal chemistry uses. As a precursor to indazole compounds, it can contribute to the creation of molecules with potential therapeutic effects. The synthesized indazoles can be tested for activity against a wide range of biological targets, which is a critical step in the drug discovery process .
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 2-(4-cyanotriazol-1-yl)-3-(dimethylamino)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-4-17-10(16)9(7-14(2)3)15-6-8(5-11)12-13-15/h6-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOBTQXOHGZNRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)N1C=C(N=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601155173 | |
| Record name | Ethyl 4-cyano-α-[(dimethylamino)methylene]-1H-1,2,3-triazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601155173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-cyanotriazol-1-yl)-3-(dimethylamino)prop-2-enoate | |
CAS RN |
1154030-73-5 | |
| Record name | Ethyl 4-cyano-α-[(dimethylamino)methylene]-1H-1,2,3-triazole-1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1154030-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-cyano-α-[(dimethylamino)methylene]-1H-1,2,3-triazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601155173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B1400448.png)






![{2-[3,5-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}dimethylamine](/img/structure/B1400458.png)



![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-](/img/structure/B1400465.png)
![5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B1400467.png)
